4-Nitrophenol-UL-14C
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Overview
Description
4-Nitrophenol-UL-14C is a radiolabeled compound with the chemical formula 4-NO2^14C6H4OH. It is a derivative of 4-nitrophenol, where the carbon-14 isotope is uniformly labeled throughout the molecule. This compound is widely used in scientific research due to its unique properties, which allow for the tracing and analysis of biochemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenol-UL-14C typically involves the nitration of uniformly labeled phenol-UL-14C. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to ensure the selective formation of the nitro group at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of radioactive materials and requires specialized equipment to ensure safety and compliance with regulatory standards. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and specific activity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenol-UL-14C undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-Aminophenol-UL-14C.
Oxidation: 4-Nitroquinone-UL-14C.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenol-UL-14C is extensively used in scientific research due to its radiolabeling, which allows for the tracking of molecular interactions and pathways. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in enzyme assays to investigate enzyme activity and substrate specificity.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in environmental studies to monitor the degradation of pollutants and in the development of new catalytic processes.
Mechanism of Action
The mechanism of action of 4-Nitrophenol-UL-14C involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic studies, it acts as a substrate for enzymes that catalyze the reduction or oxidation of the nitro or hydroxyl groups. The radiolabeling allows for the precise tracking of these interactions and the identification of intermediate and final products.
Comparison with Similar Compounds
4-Nitrophenol-UL-14C can be compared with other radiolabeled phenolic compounds, such as:
2-Nitrophenol-UL-14C: Differing in the position of the nitro group, which affects its reactivity and applications.
4-Nitroaniline-UL-14C: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and uses.
4-Hydroxybenzaldehyde-UL-14C: The aldehyde group provides different reactivity patterns compared to the nitro group.
The uniqueness of this compound lies in its specific labeling and the combination of the nitro and hydroxyl groups, which make it a versatile tool in various fields of research.
Properties
Molecular Formula |
C6H5NO3 |
---|---|
Molecular Weight |
151.064 g/mol |
IUPAC Name |
4-nitro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1+2,2+2,3+2,4+2,5+2,6+2 |
InChI Key |
BTJIUGUIPKRLHP-YROCTSJKSA-N |
Isomeric SMILES |
[14CH]1=[14CH][14C](=[14CH][14CH]=[14C]1[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.